molecular formula C10H20O4 B010315 2,5,8,11-Tetraoxatetradec-13-ene CAS No. 19685-21-3

2,5,8,11-Tetraoxatetradec-13-ene

Cat. No. B010315
CAS RN: 19685-21-3
M. Wt: 204.26 g/mol
InChI Key: QOQTULDKYFWBLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,5,8,11-Tetraoxatetradec-13-ene often involves complex organic reactions. For instance, a related compound, 3,5,7,11-Tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene derivatives, were prepared in a one-pot manner from N-methylmorpholinium 6-amino-3,5-dicyano-4-spiro(1′-cycloalkane)-1,4-dihydropyridine-2-thiolates, primary amines, and formaldehyde, yielding 70–88% (Dotsenko et al., 2007). This example demonstrates the intricate approaches taken to synthesize structurally complex organic molecules.

Molecular Structure Analysis

The molecular and crystal structure of related macrocyclic compounds, such as 2,11,14,17,20,23-hexaoxa-1,12(16,4α)-di-(19-nor-ent-beyerane)tetracosaphane-3,10,13,24-tetraone, has been determined by X-ray diffraction, showing a complex arrangement of atoms in a macrocyclic structure (Dobrynin et al., 2015). These studies are crucial for understanding the spatial arrangement of atoms within molecules similar to 2,5,8,11-Tetraoxatetradec-13-ene.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often explored through their synthesis and subsequent reactions. For instance, the synthesis of carbon-13-labeled tetradecanoic acids provides insights into the methods of incorporating isotopic labels, which are valuable for studying reaction mechanisms and the physical properties of molecules (Sparrow et al., 1983).

Scientific research applications

  • Complexation of Metal Atoms: It may be used for the complexation of metal atoms due to its 11-membered ring structure and approximate mirror symmetry (Lazrak et al., 2000).

  • Stable Complex Formation: The fully methylated open-chain polyamine ligand 2,5,8,11-tetramethyl-2,5,8,11-tetraazadodecane forms a stable 1:1 complex with cobalt(II) over the pH range 8–9.5 (Bertini et al., 1995).

  • Model Compound for Eicosatetraenoic Acids: Trihydroxytetraenes, formed from arachidonic acid in human leukocytes, contain four conjugated double bonds and can be used as a model compound for studying the structure of eicosatetraenoic acids (Serhan et al., 1984).

  • High-Throughput DNA Sequencing: 2'-Deoxynucleotide 5'-tetraphosphates with fluorescent labels, key reagents in high-throughput DNA sequencing techniques and single nucleotide polymorphism typing assays (Mohamady & Taylor, 2014).

  • Optoelectronic Applications: 2,5,8,11-tetraalkenyl perylene bisimide derivatives show potential in optoelectronic applications due to their optical, electronic, and self-assembly properties (Zhang et al., 2016).

  • Antimalarial Activity: Tetraoxanes like 5a and 13 are active against various Plasmodium falciparum strains, including chloroquine-susceptible, chloroquine-resistant, and multidrug-resistant strains (Opsenica et al., 2006).

  • Synthesis of Derivatives: The synthesis of 3,5,7,11-Tetraazatricyclo[7.3.1.02,7]tridec-2-ene derivatives from functionalized 1,4-dihydropyridines yields 70-88% in one-pot synthesis (Dotsenko et al., 2007).

  • Thermodynamics of Mixtures: Excess enthalpies for binary mixtures of 2,5,8,11-tetraoxadodecane with homologous n-alkanes are positive with maximum values between 1.7 and 2.3 kJ mol 1 (Treszczanowicz et al., 1991).

  • Inducible Epigenetic Remodeling: The engineered split-TET2 enzyme allows for temporal control of 5mC oxidation and subsequent remodeling of epigenetic states in mammalian cells (Lee et al., 2017).

  • Fluorescent Properties: The synthesized compound displays potentially useful fluorescence properties and is neutral at physiological pH (Rao & Benner, 2001).

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQTULDKYFWBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066515
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetraoxatetradec-13-ene

CAS RN

19685-21-3
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-tetraoxatetradec-13-ene
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Synthesis routes and methods

Procedure details

540 mls of dried peroxide free tetrahydrofuran and 21.5 g of potassium metal are charged into a 2000 ml three-neck flask equipped with mechanical stirrer and a dry nitrogen inlet. 88.4 ml of triethylene glycol monomethyl ether, available from Chemical Samples Co., is added to the mixture dropwise. After the potassium metal has completely reacted, 48.6 ml of allyl chloride is added dropwise to the mixture at such a rate in order to maintain a gentle reflux. After the reaction is complete, 500 mls of distilled water are added in order to dissolve the precipitated salt. The tetrahydrofuran layer is washed with salt water (270 g NaCl/1 liter water) in order to remove the excess alcohol. The resulting product in tetrahydrofuran is collected and the tetrahydrofuran is removed with a water aspirator. The product is distilled at reduced pressure. 75.5 g (74% yield) of triethylene glycol allyl methyl ether is obtained (b.p. 97° C.-100° C./2 mm). The analytical data is consistent with a product of the general formula:
[Compound]
Name
peroxide
Quantity
540 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
88.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Shin, B Moon - Journal of Polymer Science Part A: Polymer …, 2018 - Wiley Online Library
Hydrosilylation of olefin groups at poly(ethylene glycol) chain ends catalyzed by Karstedt catalyst often results in undesired side reactions such as olefin isomerization, hydrogenation, …
Number of citations: 8 onlinelibrary.wiley.com
S Liang, MV O'Reilly, UH Choi, HS Shiau… - …, 2014 - ACS Publications
Polysiloxane phosphonium single-ion conductors grafted with oligomeric PEO and with ion contents ranging from 5 to 22 mol % were synthesized via hydrosilylation reaction. The …
Number of citations: 58 pubs.acs.org
J Song, Q Ye, WT Lee, X Wang, T He, KW Shah, J Xu - RSC advances, 2015 - pubs.rsc.org
A series of perfluoropolyether/poly(ethylene glycol) (PFPE/PEG) triblock copolymers PEG/PFPE/PEG (P1–P3) and PFPE/PEG/PFPE (P4–P5) were prepared via thiol–ene click reaction …
Number of citations: 15 pubs.rsc.org
X Wang, Q Ye, J Song, CM Cho, C He, J Xu - RSC Advances, 2015 - pubs.rsc.org
A series of fluorinated polyhedral oligomeric silsesquioxane (POSS) derivatives were prepared via hydrosilylation reaction and they were characterized by 1H, 13C, 29Si and 19F …
Number of citations: 23 pubs.rsc.org
MV O'Reilly - 2014
Number of citations: 3

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